

Application Note & Protocol: Quantification of Ornidazole in Tissue Samples

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornidazole is a 5-nitroimidazole derivative with potent antimicrobial and antiprotozoal activity. It is widely used in the treatment of infections caused by anaerobic bacteria and protozoa. The therapeutic efficacy of ornidazole is directly related to its concentration at the site of infection. Therefore, accurate quantification of ornidazole in various biological matrices, including tissue, is crucial for pharmacokinetic studies, drug efficacy evaluation, and toxicological assessments.

This document provides a detailed analytical method for the quantification of ornidazole in tissue samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action

Ornidazole's antimicrobial activity is a result of the reduction of its nitro group within the microbial cell. This process, which occurs under anaerobic conditions, produces reactive intermediates that disrupt the helical structure of DNA, leading to strand breakage and ultimately, microbial cell death.





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Caption: Ornidazole's mechanism of action.

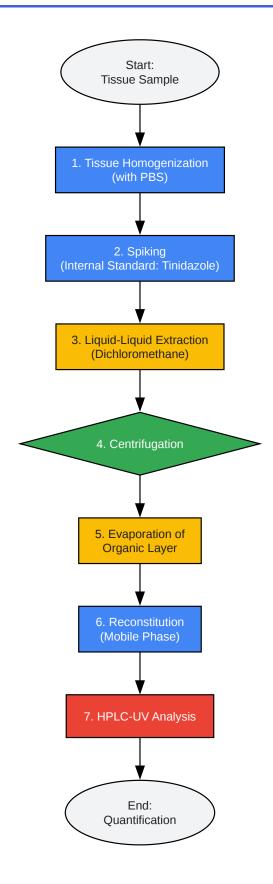
Analytical Methods

Two primary methods are presented for the quantification of ornidazole in tissue samples: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of ornidazole in the microgram per gram (μ g/g) range.





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Caption: HPLC-UV workflow for ornidazole quantification.



Materials and Reagents:

- · Ornidazole reference standard
- Tinidazole (Internal Standard, IS)
- Dichloromethane (HPLC grade)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (Analytical grade)
- Orthophosphoric acid (Analytical grade)
- Water (HPLC grade)
- Phosphate Buffered Saline (PBS)

Equipment:

- Homogenizer
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- · HPLC system with UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm)

Procedure:

 Tissue Homogenization: Weigh the tissue sample and homogenize it in 3 volumes of cold PBS.



- Sample Preparation:
 - $\circ~$ To 1 mL of tissue homogenate, add 100 μL of tinidazole internal standard solution (20 $\mu g/mL$ in methanol).
 - Add 7 mL of dichloromethane and vortex for 10 minutes.[1]
 - Centrifuge at 3000 rpm for 5 minutes.[1]
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.[1]
 - Reconstitute the residue with 200 μL of mobile phase and inject 20 μL into the HPLC system.[1]
- Chromatographic Conditions:
 - Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to
 4.8 with orthophosphoric acid) and acetonitrile (60:40 v/v).[1][2]
 - Flow Rate: 1.0 mL/min.[1][2][3]
 - Column: C18, 250 mm x 4.6 mm, 5 μm.[1][2]
 - Detection Wavelength: 313 nm.[1][2]
 - Column Temperature: 25°C.[3]

Table 1: HPLC-UV Method Validation Parameters



| Parameter | Result |
|--------------------------------------|---------------------------|
| Linearity Range | 50 ng/mL - 12 μg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Retention Time (Ornidazole) | ~9.2 min[1] |
| Retention Time (Tinidazole - IS) | ~4.5 min[1] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] |

Table 2: Precision and Accuracy of the HPLC-UV Method in Plasma (as a proxy for tissue matrix)

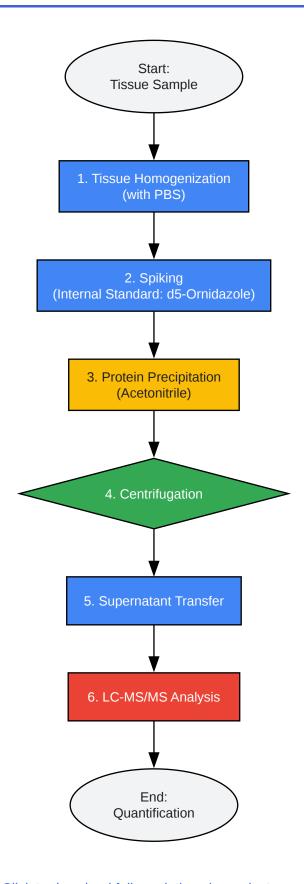
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|----------|-----------------------|----------------------------------|----------------------------------|--------------------------|
| Low | 150 | < 3.52[1] | < 3.52[1] | 97.08 - 99.29[1] |
| Medium | 5000 | < 3.52[1] | < 3.52[1] | 97.08 - 99.29[1] |
| High | 9000 | < 3.52[1] | < 3.52[1] | 97.08 - 99.29[1] |

Note: Data from plasma samples are presented as a reference. Method validation should be performed using the specific tissue matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of ornidazole (nanogram per gram, ng/g, range).





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Caption: LC-MS/MS workflow for ornidazole quantification.



Materials and Reagents:

- · Ornidazole reference standard
- d5-Ornidazole (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Phosphate Buffered Saline (PBS)

Equipment:

- Homogenizer
- Centrifuge
- Vortex mixer
- LC-MS/MS system (e.g., Triple Quadrupole)
- C18 analytical column (e.g., 100 mm x 4.6 mm, 5 μm)

Procedure:

- Tissue Homogenization: Weigh the tissue sample and homogenize it in 3 volumes of cold PBS.
- Sample Preparation:
 - $\circ~$ To 100 μL of tissue homogenate, add 50 μL of d5-ornidazole internal standard working solution.
 - Add 250 μL of acetonitrile to precipitate proteins.[4][5]
 - Vortex for 1 minute and centrifuge at 11,000 x g for 10 minutes.[4]



- Transfer the supernatant and inject an aliquot into the LC-MS/MS system.
- Chromatographic and Mass Spectrometric Conditions:
 - Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase
 B (acetonitrile).
 - Column: C18, 100 mm x 4.6 mm, 5 μm.[4][5]
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode. [4][5]
 - MRM Transitions:
 - Ornidazole: Precursor ion -> Product ion (specific m/z values to be determined based on instrumentation).
 - d5-Ornidazole: Precursor ion -> Product ion (specific m/z values to be determined based on instrumentation).

Table 3: LC-MS/MS Method Validation Parameters in Human Plasma (as a proxy for tissue matrix)

| Parameter | Result |
|--------------------------------------|---|
| Linearity Range | To be determined based on specific assay requirements |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range |

Table 4: Precision and Accuracy of the LC-MS/MS Method in Human Plasma (as a proxy for tissue matrix)



| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% of Nominal) |
|----------|-------------------------------|-------------------------------|----------------------------|
| Low | < 15% | < 15% | 85-115% |
| Medium | < 15% | < 15% | 85-115% |
| High | < 15% | < 15% | 85-115% |

Note: Data from plasma samples are presented as a reference. Method validation should be performed using the specific tissue matrix according to FDA and EMA guidelines.[4][5]

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of ornidazole in tissue samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the available instrumentation. For both methods, it is imperative to perform a full method validation using the specific tissue matrix of interest to ensure data accuracy and reliability. Common extraction techniques for biological matrices include liquid-liquid extraction and solid-phase extraction.[6] For LC-MS/MS bioanalysis, while plasma is commonly used, other matrices like blood or serum may be more appropriate depending on the drug.[6]

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